molecular formula C21H26N2O2S B12276798 N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B12276798
M. Wt: 370.5 g/mol
InChI Key: AHOOGJPTBSVTDQ-UHFFFAOYSA-N
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Description

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves the reaction of 1-(diphenylmethyl)piperidine with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific structure, which combines the piperidine moiety with a cyclopropanesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(1-benzhydrylpiperidin-4-yl)cyclopropanesulfonamide

InChI

InChI=1S/C21H26N2O2S/c24-26(25,20-11-12-20)22-19-13-15-23(16-14-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-22H,11-16H2

InChI Key

AHOOGJPTBSVTDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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